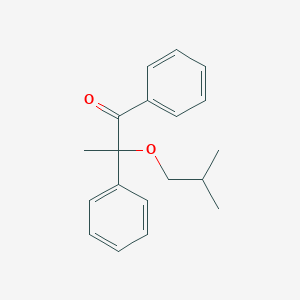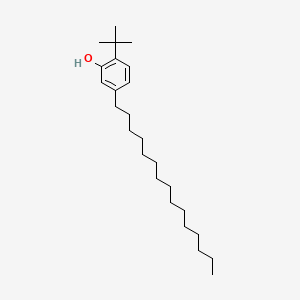
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- is an organic compound belonging to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a tert-butyl group at the second position and a pentadecyl chain at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the tert-butyl-substituted phenol. Subsequently, the pentadecyl chain can be introduced through a similar alkylation process using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
作用机制
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Another tert-butyl-substituted phenol with similar chemical properties.
Phenol, 2-(1,1-dimethylethyl)-: Lacks the pentadecyl chain, resulting in different physical and chemical characteristics.
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- is unique due to the presence of both the tert-butyl group and the long pentadecyl chain. This combination imparts distinct solubility, reactivity, and bioactivity profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
32360-03-5 |
|---|---|
分子式 |
C25H44O |
分子量 |
360.6 g/mol |
IUPAC 名称 |
2-tert-butyl-5-pentadecylphenol |
InChI |
InChI=1S/C25H44O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(24(26)21-22)25(2,3)4/h19-21,26H,5-18H2,1-4H3 |
InChI 键 |
TUWLHUWKVRSCPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


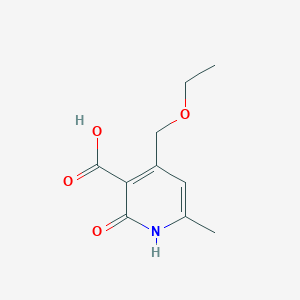
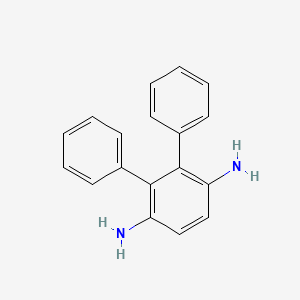
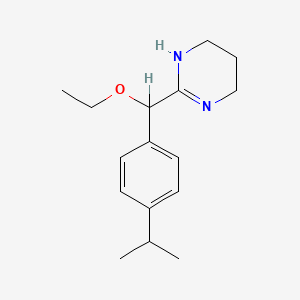
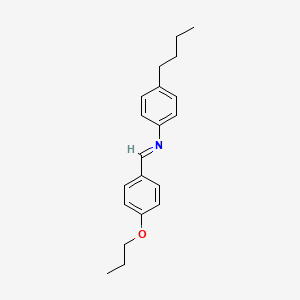
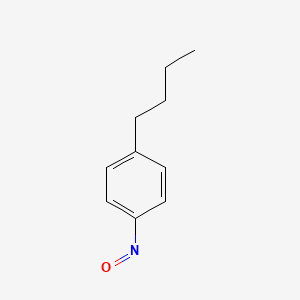
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
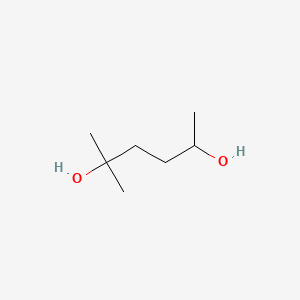
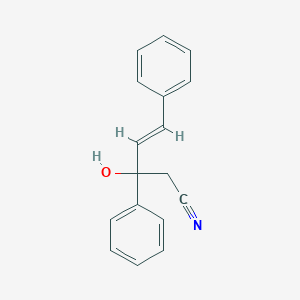
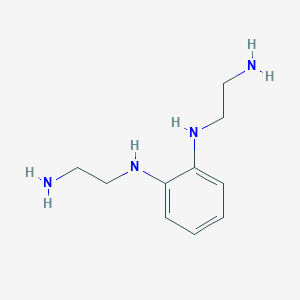
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
